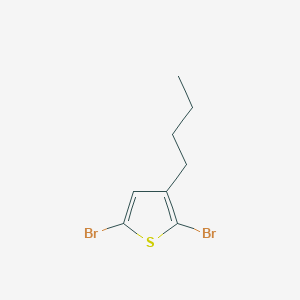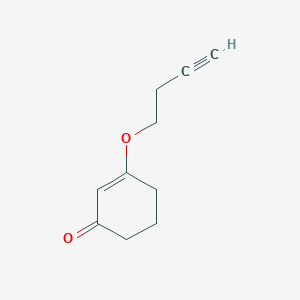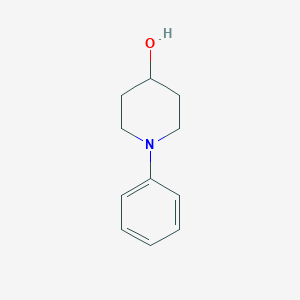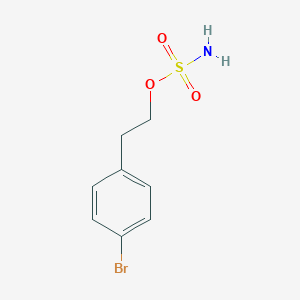
2,5-Dibromo-3-butiltiofeno
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, such as the Stille's reaction, which is used for the regioselective synthesis of oligothiophenes. For instance, polyhydroxyoligothiophenes are synthesized through palladium(0)-catalyzed coupling of mono- and distannanes with appropriate monobromo compounds, showcasing the adaptability of thiophene chemistry for generating complex molecular structures (Barbarella et al., 1996).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by substituent effects. For example, silyl-functionalized dibromo-dithiophenes exhibit varying degrees of π-conjugation and molecular packing based on the nature of the silyl groups, highlighting the importance of functional groups in dictating the electronic properties of thiophene-based molecules (Baumgartner, 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including oxidative bromination, which can simultaneously perform oxidation and bromination. This dual functionality of Br2 is demonstrated in the synthesis of 3,4-diaryl-2,5-dibromothiophenes, showcasing the versatility of thiophenes in chemical transformations (Dang & Chen, 2007).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility and molecular weight, are tailored by the introduction of side chains. For example, diblock conjugated copolymers of poly(3-butylthiophene) exhibit distinct physical properties determined by their molecular weight and polydispersity indices, illustrating the impact of polymer architecture on material characteristics (Wu et al., 2009).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity and photophysical properties, are influenced by their functional groups. The interaction of 3-amino-2-cyanothioacrylamides with halo methylene compounds yields 5-acyl-2-amino-3-cyanothiophenes, demonstrating the synthetic flexibility and potential for generating optoelectronically active thiophene-based compounds (Lugovik et al., 2017).
Aplicaciones Científicas De Investigación
Electrónica orgánica
2,5-Dibromo-3-butiltiofeno: es un precursor valioso en la síntesis de polímeros conductores . Estos polímeros son integrales para la electrónica orgánica, particularmente en el desarrollo de dispositivos electrónicos flexibles y livianos. La capacidad del compuesto para formar politiofenos, que son polímeros semiconductores, lo convierte en un material crítico para transistores orgánicos, células solares y diodos orgánicos emisores de luz (OLED).
Síntesis de polímeros
Este compuesto sirve como monómero en el proceso de polimerización de metátesis de Grignard (GRIM) . Se utiliza para crear politiofenos regioregulares con alta selectividad cabeza-cola, lo cual es esencial para lograr alta conductividad y estabilidad en los polímeros resultantes. Estas características son cruciales para la aplicación de los polímeros en dispositivos optoelectrónicos.
Células fotovoltaicas
En el campo de la energía renovable, This compound se utiliza para sintetizar politiofenos que se utilizan en células fotovoltaicas . Estas células convierten la energía solar en electricidad, y el uso de politiofenos puede mejorar su eficiencia y estabilidad, haciendo de la energía solar una fuente de energía más viable.
Ciencia de los materiales
This compound: es fundamental en la investigación de la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades eléctricas y ópticas específicas . Su uso en la creación de polímeros conductores permite la exploración de nuevos materiales para diversas aplicaciones tecnológicas, incluidos sensores y actuadores.
Sensores
Los polímeros conductores sintetizados a partir de This compound se pueden utilizar en la tecnología de sensores . Estos sensores pueden detectar varios estímulos físicos o químicos, como cambios de temperatura o la presencia de moléculas específicas, lo que los hace útiles en el monitoreo ambiental, el diagnóstico médico y el control de procesos industriales.
Mecanismo De Acción
Target of Action
The primary target of 2,5-Dibromo-3-butylthiophene is the polymerization process of 3-alkylthiophenes . This compound plays a crucial role in the formation of regiospecific poly-3-butylthiophenes .
Mode of Action
2,5-Dibromo-3-butylthiophene interacts with its targets through a process known as the Grignard metathesis polymerization . Initially, the Grignard reagent undergoes oxidative addition to the monomer to afford the 2-bromo-5-chloromagnesio-3-butylthiophene or the 2-chloromagnesio 5-bromo-3-butylthiophene regioisomers . These intermediates are then polymerized catalytically to a series of regiospecific poly-3-butylthiophenes .
Biochemical Pathways
The affected pathway is the polymerization of 3-alkylthiophenes . The downstream effects include the formation of regiospecific poly-3-butylthiophenes, which are crucial in the field of organic electronics .
Pharmacokinetics
It has a molecular weight of 298.04 , and it’s a solid at room temperature . Its density is 1.67 g/mL at 25 °C , and it has a boiling point of 270-281 °C . These properties may influence its bioavailability.
Result of Action
The result of the action of 2,5-Dibromo-3-butylthiophene is the formation of regiospecific poly-3-butylthiophenes . These polymers have potential applications in the field of organic electronics .
Action Environment
The action of 2,5-Dibromo-3-butylthiophene can be influenced by environmental factors. For instance, it should be stored at 2-8°C and kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dibromo-3-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSQCQUZWSQKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344916 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116971-10-9 | |
| Record name | 2,5-Dibromo-3-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges associated with controlling the polymerization of 2,5-Dibromo-3-butylthiophene to obtain regioregular poly(3-butylthiophene)?
A1: Achieving high regioregularity in poly(3-butylthiophene) synthesis using 2,5-Dibromo-3-butylthiophene is crucial for obtaining desirable material properties. The challenge lies in controlling the coupling reaction during polymerization. Grignard metathesis polymerization (GRIM) is a commonly used method, but it often leads to a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. [] This mixed coupling results in structural defects within the polymer chain, negatively impacting its conductivity and other properties.
Q2: How does the molecular weight of poly(3-butylthiophene)-b-poly(3-octylthiophene) affect its self-assembly behavior?
A2: The molecular weight of block copolymers significantly influences their self-assembly behavior. In the case of poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3BT-b-P3OT), varying the block lengths can lead to different morphologies in the solid state. [] This is because the different alkyl side chains (butyl and octyl) on the thiophene rings lead to varying degrees of incompatibility between the blocks. This difference drives the self-assembly process, leading to microphase separation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)


![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)








